5,6-Dibromo-1,2-dihydroacenaphthylene 5,6-Dibromo-1,2-dihydroacenaphthylene
Brand Name: Vulcanchem
CAS No.: 19190-91-1
VCID: VC21087708
InChI: InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2
SMILES: C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br
Molecular Formula: C12H8Br2
Molecular Weight: 312 g/mol

5,6-Dibromo-1,2-dihydroacenaphthylene

CAS No.: 19190-91-1

Cat. No.: VC21087708

Molecular Formula: C12H8Br2

Molecular Weight: 312 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dibromo-1,2-dihydroacenaphthylene - 19190-91-1

Specification

CAS No. 19190-91-1
Molecular Formula C12H8Br2
Molecular Weight 312 g/mol
IUPAC Name 5,6-dibromo-1,2-dihydroacenaphthylene
Standard InChI InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2
Standard InChI Key UXSHNPXCELYWAW-UHFFFAOYSA-N
SMILES C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br
Canonical SMILES C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br

Introduction

Chemical Identity and Structure

5,6-Dibromo-1,2-dihydroacenaphthylene (CAS 19190-91-1) is an organobromine compound with the molecular formula C₁₂H₈Br₂. The compound features a naphthalene-based structure with an ethylene bridge connecting positions 1 and 2, creating the characteristic acenaphthylene framework, with bromine atoms occupying positions 5 and 6 . This structural arrangement contributes to its unique chemical reactivity and physical properties.

Molecular Characteristics

The compound possesses distinct structural features that define its reactivity profile:

PropertyValue
Molecular FormulaC₁₂H₈Br₂
Molecular Weight312.00 g/mol
IUPAC Name5,6-dibromo-1,2-dihydroacenaphthylene
CAS Number19190-91-1
SynonymsAcenaphthylene, 5,6-dibromo-1,2-dihydro-
InChI KeyUXSHNPXCELYWAW-UHFFFAOYSA-N
SMILES NotationC1CC2=CC=C(C3=C(C=CC1=C23)Br)Br

The molecular structure contains no hydrogen bond donors or acceptors and zero rotatable bonds, contributing to its rigid conformation and specific reactivity patterns .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5,6-Dibromo-1,2-dihydroacenaphthylene provides insights into its behavior in various reaction conditions and applications.

Physical Properties

The compound exhibits distinctive physical characteristics that influence its handling and application potential:

PropertyValueReference
Physical StateSolid
Density1.865 g/cm³
Boiling Point383°C at 760 mmHg
Flash Point216.8°C
XLogP3-AA4.8
Exact Mass311.89723 Da
Refractive Index1.733
Vapor Pressure9.99E-06 mmHg at 25°C

The compound's high boiling point and low vapor pressure indicate strong intermolecular forces, likely attributed to the presence of bromine atoms and the extended π-electron system .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals characteristic of the compound's structure:

¹H-NMR (500 MHz, CDCl₃): δ = 7.81 (d, 2H, J = 7.4 Hz, CHarom.), 7.10 (dt, 2H, J = 7.5 Hz, CHarom.), 3.32 (s, 4H, CH₂) ppm .

This spectroscopic profile confirms the presence of aromatic protons and the characteristic methylene groups in the five-membered ring, providing valuable data for structural verification and purity assessment .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 5,6-Dibromo-1,2-dihydroacenaphthylene, with direct bromination of acenaphthene being the most common methodology.

Direct Bromination of Acenaphthene

The primary synthetic route involves the bromination of acenaphthene using N-bromosuccinimide (NBS) as the brominating agent:

To a solution of acenaphthene (12.00 g, 77.9 mmol) in dimethylformamide (DMF, 90 mL), NBS (30.50 g, 171.3 mmol) is added in portions while maintaining ice-bath cooling. The reaction mixture is subsequently allowed to warm to room temperature and stirred overnight. This procedure yields a brown solution containing a yellow precipitate, which is isolated by filtration and washed with ethanol. Purification through recrystallization from hot ethanol solution provides the target compound in 21% yield .

This synthetic approach demonstrates regioselectivity for bromination at the 5 and 6 positions, driven by the electronic properties of the acenaphthene scaffold .

Purification and Characterization

The crude product requires purification through recrystallization to obtain analytically pure material. The structure can be confirmed through NMR spectroscopy, where characteristic signals validate the successful incorporation of bromine atoms at the desired positions .

Applications in Organic Synthesis

5,6-Dibromo-1,2-dihydroacenaphthylene serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures.

Precursor for Oxidized Derivatives

The compound can be oxidized to form valuable intermediates such as 5,6-dibromoacenaphthylen-1(2H)-one and 5,6-dibromoacenaphthylene-1,2-dione. These transformations typically employ sodium dichromate (Na₂Cr₂O₇) in acetic acid:

A solution of Na₂Cr₂O₇ (1.25 g, 4.8 mmol) in acetic acid (12 mL) is added dropwise to a suspension of 5,6-Dibromo-1,2-dihydroacenaphthylene (372 mg, 1.19 mmol) in acetic acid (3 mL) with continuous stirring. After 15 minutes at room temperature, the mixture is heated to 110°C for 30 minutes. Following cooling and aqueous workup, an orange precipitate is collected by filtration, providing a mixture of the ketone and dione derivatives in 96% yield .

These oxidized derivatives serve as key intermediates in the synthesis of more complex structures, including macrocycles with unique optical and electronic properties .

Suzuki-Miyaura Coupling Reactions

The bromine substituents function as reactive handles for cross-coupling reactions, particularly Suzuki-Miyaura couplings with boronic acids. For example:

The synthesis of 5,6-bis(4-methoxyphenyl)-1,2-dihydroacenaphthylene is achieved by treating 5,6-Dibromo-1,2-dihydroacenaphthylene with (4-methoxyphenyl)boronic acid using tetrakis(triphenylphosphine)palladium(0) as catalyst and sodium carbonate as base in a DMF/water solvent system at 100°C, affording the target compound in 57% yield .

This transformation exemplifies the utility of 5,6-Dibromo-1,2-dihydroacenaphthylene in the construction of extended aromatic systems with potential applications in materials science .

Synthesis of Macrocyclic Systems

The compound plays a crucial role in the preparation of advanced macrocyclic architectures:

Recent research has demonstrated its application in synthesizing acenaphthene-fused dithiaporphyrin(3.1.1.1)s and N-fused triphyrin(3.1.1)s through one-pot condensation reactions. These novel nonaromatic acenaphthene-fused macrocycles exhibit oval core-shaped structures with interesting photophysical properties, absorbing strongly in the visible to near-infrared (NIR) region .

These macrocyclic derivatives demonstrate stability under electrochemical conditions and exhibit electron-rich characteristics, positioning them as candidates for applications in molecular electronics and sensors .

Hazard TypeDescriptionReference
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338
GHS PictogramExclamation mark

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

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